

Crystal Structure Analysis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone

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Compound of Interest

Compound Name: 4-Fluorophenyl 2-thienyl ketone

Cat. No.: B022332

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This section details the synthesis, characterization, and crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone.[\[1\]](#)

Experimental Protocols

Synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone[\[1\]](#)

- Reaction Initiation: The precursor, 1-(4-fluorophenyl)-3-((2,2-diethoxyethyl)thio)-3-(methylthio)prop-2-en-1-one, was combined with 5 mL of dry ethanol and 5 mL of orthophosphoric acid in a round-bottomed flask.
- Heating and Monitoring: The mixture was heated at 80°C for 80 minutes. The reaction's progress was monitored using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and petroleum ether (2:8 ratio).
- Work-up and Extraction: Upon completion, the reaction mixture was concentrated using a rotary evaporator. The resulting concentrate was poured into ice-cold water and extracted with ethyl acetate. The organic phase was subsequently dried over anhydrous sodium sulfate (Na₂SO₄).
- Purification and Crystallization: The solvent was removed from the dried organic phase via rotary evaporation. The crude product was purified by silica gel column chromatography, eluting with a 5% ethyl acetate in petroleum ether solution. Single crystals suitable for X-ray

diffraction were obtained by recrystallizing the purified compound from ethanol, which yielded yellow, block-shaped crystals.[1]

Single-Crystal X-ray Diffraction[1]

A suitable single crystal with dimensions of $0.25 \times 0.23 \times 0.21$ mm³ was selected and mounted on a Bruker X8 Proteum diffractometer. Data was collected at 293 K using Mo K α radiation ($\lambda = 0.71073$ Å). The structure was solved by direct methods and refined using a full-matrix least-squares method on F².

Data Presentation

The key crystallographic data and refinement parameters are summarized in the tables below for clear comparison and analysis.

Table 1: Crystal Data and Structure Refinement Parameters[1]

Parameter	Value
Empirical Formula	<chem>C12H9FOS2</chem>
Formula Weight	252.33
Crystal System	Monoclinic
Space Group	P2 ₁
Unit Cell Dimensions	
a (Å)	5.4232(4)
b (Å)	14.1405(6)
c (Å)	7.5318(4)
β (°)	94.198(5)
Volume (Å ³)	576.04(5)
Z	2
Data Collection	
Temperature (K)	293
Radiation Wavelength (Å)	0.71073
θ range for collection (°)	3.07 to 25.03
Refinement Details	
Refinement method	Full-matrix least-squares on F ²
R ₁ [I > 2σ(I)]	0.0337
wR ₂ (all data)	0.0806
Goodness-of-fit on F ²	1.044
CCDC Deposition Number	1542125

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
C1-F1	1.358(3)
C7=O1	1.225(3)
C8-S1	1.765(2)
C11-S1	1.718(2)
C12-S2	1.801(3)
C9-S2	1.743(2)

Table 3: Selected Bond Angles (°)

Angle	Value (°)
C2-C1-C6	116.3(2)
O1-C7-C4	120.5(2)
O1-C7-C8	120.3(2)
C4-C7-C8	119.2(2)
C9-C8-C7	129.4(2)
C11-S1-C8	91.54(10)

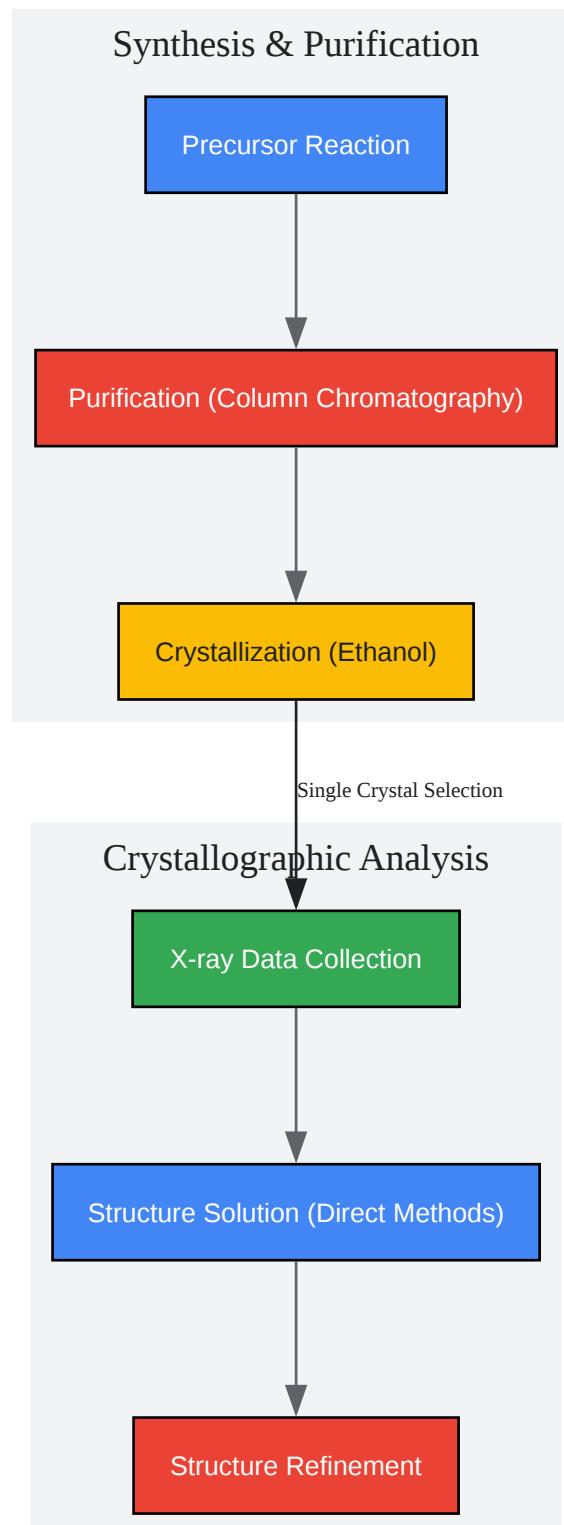
Note: Atom numbering is based on the published crystallographic information file (CIF) for CCDC 1542125.

Structural Insights

The crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone reveals that the fluorophenyl and thiophene rings are not coplanar. The stability of the crystal packing is attributed to intermolecular C–H…O and C–H…F short contacts.[\[1\]](#)

Mandatory Visualization

The following diagram illustrates the logical workflow from the initial synthesis of the compound to the final analysis of its crystal structure.



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Caption: Workflow from synthesis to crystallographic analysis.

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References

- 1. [jstage.jst.go.jp](https://www.jstage.jst.go.jp) [jstage.jst.go.jp]
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